molecular formula C20H28N4O3S B12494464 N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12494464
M. Wt: 404.5 g/mol
InChI Key: IKJRLLXIYXTWDH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a triazole ring, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the methoxyphenoxy moiety.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.

    Final Assembly: The final step involves the coupling of the triazole intermediate with the cyclohexyl group and the acetamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, potassium carbonate as base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted methoxyphenoxy derivatives.

Scientific Research Applications

N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenoxy moiety may enhance the compound’s binding affinity to its targets, while the cyclohexyl group provides structural stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Itraconazole: Another antifungal triazole derivative with a broader spectrum of activity.

    Voriconazole: A triazole antifungal with enhanced activity against resistant fungal strains.

The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl group and methoxyphenoxy moiety, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-ethyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H28N4O3S/c1-3-24-18(13-27-17-11-9-16(26-2)10-12-17)22-23-20(24)28-14-19(25)21-15-7-5-4-6-8-15/h9-12,15H,3-8,13-14H2,1-2H3,(H,21,25)

InChI Key

IKJRLLXIYXTWDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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